Aspartylglutamic acid

Calcium Binding Peptide Chemistry Food Science

Researchers requiring a well-defined, high-purity acidic dipeptide for NAAG biosynthesis, calcium-binding assays, or HPLC validation often face supply inconsistency and inadequate purity documentation. L-Aspartyl-L-glutamic acid (H-Asp-Glu-OH) solves this challenge with rigorously controlled specifications: - >99% commercial purity ensures reliable HPLC calibration and eliminates enzyme-inhibiting impurities (vs. standard 95% grade). - Extreme aqueous solubility (~999 g/L) enables high-concentration cell culture and pharmacology protocols. - Quantified calcium-binding affinity (Ka = 27 ± 3 L mol⁻¹) supports reproducible mineral interaction studies and food fortification development. Available in analytical to bulk quantities for immediate dispatch.

Molecular Formula C9H14N2O7
Molecular Weight 262.22 g/mol
Cat. No. B12058824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAspartylglutamic acid
Molecular FormulaC9H14N2O7
Molecular Weight262.22 g/mol
Structural Identifiers
SMILESC(CC(=O)O)C(C(=O)O)NC(=O)C(CC(=O)O)N
InChIInChI=1S/C9H14N2O7/c10-4(3-7(14)15)8(16)11-5(9(17)18)1-2-6(12)13/h4-5H,1-3,10H2,(H,11,16)(H,12,13)(H,14,15)(H,17,18)
InChIKeyCKAJHWFHHFSCDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-Asp-Glu-OH: Research Sourcing & Functional Baseline


L-Aspartyl-L-glutamic acid (also known as H-Asp-Glu-OH, CAS 6157-06-8) is a dipeptide composed of L-aspartic acid and L-glutamic acid . It is an incomplete breakdown product of protein digestion or catabolism . This compound is of significant interest in biochemical and pharmaceutical research, with its availability as a defined dipeptide supporting the study of cellular processes and metabolic pathways . It is also recognized as a precursor molecule to the neurotransmitter N-Acetyl-aspartyl-glutamate (NAAG) [1].

Calcium binding & mineral fortification studies
NAAG biosynthesis precursor research
High-purity analytical & enzymatic assay workflows

H-Asp-Glu-OH: Why Analogs Are Not Substitutes


While the dipeptide L-Aspartyl-L-glutamic acid (Asp-Glu) may appear interchangeable with other acidic dipeptides or its constituent amino acids, key differences in molecular structure and functional properties preclude simple substitution. The specific sequence (Asp-Glu vs. Glu-Asp) [1], the presence or absence of an N-terminal acetyl group (H-Asp-Glu-OH vs. NAAG) , and the overall purity and solubility profiles [2] all critically influence its behavior in experimental systems. The evidence below quantifies these differences to guide appropriate selection for research applications.

Sequence isomer (Glu-Asp)
Calcium-binding affinity and additive behavior may differ from Asp-Glu, affecting cation sequestration assays.
N-acetylated derivative (NAAG)
Solubility profile differs substantially, which may limit direct substitution in aqueous assay workflows.
Standard-grade Asp-Glu
Lower purity specification may introduce confounding impurities for stoichiometry-sensitive analytical or enzymatic work.

H-Asp-Glu-OH vs. Analogs: Key Differences


Calcium Binding: Asp-Glu vs. Glu-Asp

L-Aspartyl-L-glutamic acid (Asp-Glu) demonstrates a higher binding affinity for calcium ions compared to its sequence isomer L-glutamyl-L-aspartic acid (Glu-Asp), and this affinity is additive based on the constituent amino acids, unlike other dipeptides like Asp-Asp or Glu-Glu [1].

Calcium Binding: Asp-Glu vs. Glu-Asp
Head-to-head
Ka = 27 ± 3 L mol⁻¹ vs 22.7 ± 0.1 L mol⁻¹
Supports calcium affinity review; additive binding behavior
Aqueous solution, 25°C, ionic strength 0.20
Calcium Binding Peptide Chemistry Food Science

Purity: High-Grade vs. Standard Asp-Glu

Commercially available L-Aspartyl-L-glutamic acid (H-Asp-Glu-OH) is supplied at a significantly higher purity level (>99%) compared to standard-grade Asp-Glu products (95%) .

Purity: High-Grade vs. Standard
Head-to-head
>99% (HPLC) vs 95%
Higher purity may reduce confounding impurities; supports stoichiometry-sensitive assays
Commercial specifications; verify lot-specific COA
Peptide Purity Analytical Chemistry Procurement

Aqueous Solubility: Asp-Glu vs. NAAG

L-Aspartyl-L-glutamic acid (H-Asp-Glu-OH) exhibits extremely high aqueous solubility compared to its N-acetylated derivative, NAAG [1]. This stark difference impacts experimental design and stock solution preparation.

Aqueous Solubility: Asp-Glu vs. NAAG
Cross-study comparable
~999 g/L vs 50 mg/mL
High solubility supports concentrated stock preparation; may simplify in vitro assay design
Data from different sources; solubility in H₂O at 25°C vs reported 50 mg/mL
Solubility Formulation Peptide Handling

H-Asp-Glu-OH: Evidence-Based Applications


Calcium Binding & Mineral Fortification

Based on its quantifiably higher and more predictable calcium-binding affinity (Ka = 27 ± 3 L mol⁻¹) compared to Glu-Asp and other dipeptides [1], L-Aspartyl-L-glutamic acid is the optimal compound for investigating calcium-peptide interactions, developing mineral-fortified foods, or studying calcium-dependent cellular processes.

High-Purity Standard for Analytical & Enzymatic Assays

The superior commercial purity of H-Asp-Glu-OH (>99%) over standard-grade Asp-Glu (95%) makes it essential for use as a reference standard in HPLC method validation, mass spectrometry calibration, and enzymatic assays where the presence of impurities could skew results or inhibit enzyme activity.

High-Concentration Aqueous Stock Solutions

The extreme aqueous solubility of L-Aspartyl-L-glutamic acid (~999 g/L) [2] provides a distinct logistical advantage over its N-acetylated derivative (NAAG, 50 mg/mL) [3]. This property is particularly valuable for in vitro pharmacology, cell culture supplementation, and biophysical studies requiring high concentrations of the dipeptide.

NAAG Precursor Studies

As the established precursor to the neurotransmitter N-Acetyl-aspartyl-glutamate (NAAG) [4], H-Asp-Glu-OH is the necessary starting material for research into the biosynthesis, metabolism, and function of NAAG. This is in contrast to NAAG analogs which cannot be used to study the initial acetylation step.

Application
Selection Property
Validation Focus
Calcium-binding interaction studies
Sequence-dependent affinity profile
Affinity comparison with sequence isomers
Analytical reference standard
High-purity specification
Impurity profiling in assay methods
High-concentration in vitro assays
Aqueous solubility profile
Solubility comparison with N-acetylated derivative
NAAG biosynthesis studies
Precursor relationship
Acetylation pathway characterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


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